tert-Butyl 8-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate
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Overview
Description
tert-Butyl 8-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate: is a chemical compound belonging to the class of benzoxazines. Benzoxazines are heterocyclic compounds containing an oxygen and nitrogen atom in a six-membered ring fused to a benzene ring. This particular compound is characterized by the presence of a tert-butyl group, a bromine atom, and a carboxylate group, making it a versatile molecule in synthetic chemistry and various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 8-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate can be achieved through several methods. One common approach involves the regioselective synthesis via a copper(I) catalyzed one-pot reaction. This method typically involves the reaction of aromatic aldehydes with 7-bromo-4-(prop-2-yn-1-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one . The reaction conditions often include the use of copper(I) catalysts and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Industrial methods may also incorporate advanced purification techniques such as chromatography and crystallization to obtain high-quality products.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 8-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Iodine and triethylamine in an appropriate solvent.
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of oxidized benzoxazine derivatives.
Reduction: Formation of reduced benzoxazine derivatives.
Substitution: Formation of substituted benzoxazine derivatives with various functional groups.
Scientific Research Applications
tert-Butyl 8-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl 8-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, leading to the modulation of biochemical pathways. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation .
Comparison with Similar Compounds
tert-Butyl 2-ethyl 8-bromo-2H-benzo[b][1,4]oxazine-2,4(3H)-dicarboxylate: Another benzoxazine derivative with similar structural features.
7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one: A related compound with a bromine atom and a benzoxazine ring.
Uniqueness: tert-Butyl 8-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate is unique due to the presence of the tert-butyl group and the specific positioning of the bromine and carboxylate groups
Properties
IUPAC Name |
tert-butyl 8-bromo-2,3-dihydro-1,4-benzoxazine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO3/c1-13(2,3)18-12(16)15-7-8-17-11-9(14)5-4-6-10(11)15/h4-6H,7-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVODSCCVOQXLGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC2=C1C=CC=C2Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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